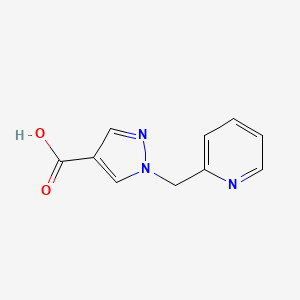

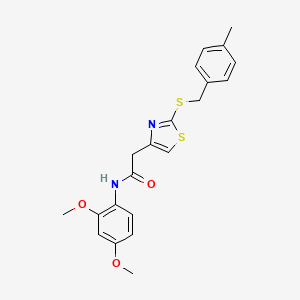

1-(2,4-dichloro-5-isopropoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2,4-dichloro-5-isopropoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 40178-22-1 and Linear Formula: C9H12Cl2N2O . It has a molecular weight of 235.11 .

Synthesis Analysis

The synthesis of “(2,4-dichloro-5-isopropoxyphenyl)hydrazine” involves reacting 2,4-dichloro-5-isopropoxyaniline with hydrochloric acid, adding sodium nitrite solution dropwise, and finally reacting with sodium hydroxide solution .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H12Cl2N2O/c1-5(2)14-9-4-8(13-12)6(10)3-7(9)11/h3-5,13H,12H2,1-2H3 .Physical And Chemical Properties Analysis

The compound is a white solid, insoluble in water . It has a boiling point of 319.9±42.0 °C (Predicted) and a density of 1.325 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Aromatic triazoles, including derivatives similar to the specified compound, have shown effectiveness as corrosion inhibitors for metals in acidic environments. Research indicates that these compounds can significantly inhibit the corrosion of mild steel in solutions of hydrochloric and sulfuric acid through the adsorption on the metal surface. The efficiency of these inhibitors varies with concentration, temperature, and immersion time, suggesting their potential in protecting metal infrastructure in corrosive environments (Quraishi & Sardar, 2002).

Electronic Materials

Triazole derivatives have been explored for their applications in electronic materials, particularly in the synthesis of copolymers with electron-transporting segments. These copolymers demonstrate good solubility, thermal stability, and efficient energy transfer, making them suitable for use in electronic and photonic devices. The unique electronic properties of triazole-based materials offer promising avenues for the development of advanced electronic components (Chen & Chen, 2005).

Antimicrobial Agents

The triazole core structure is a key feature in the design of novel antimicrobial agents. Studies have shown that triazole derivatives can exhibit potent antimicrobial activities against a range of pathogens. The synthesis of these compounds involves the strategic incorporation of triazole rings with various substituents to enhance their bioactivity. This research highlights the potential of triazole derivatives in the development of new antimicrobial drugs to combat resistant microbial strains (Zhao et al., 2012).

Herbicides

Triazole derivatives have also been investigated for their herbicidal activities. Specific modifications of the triazole structure have led to compounds with effective weed control properties in paddy fields. These derivatives exhibit selectivity towards rice, offering a solution for weed management in rice cultivation. Their low mammalian and environmental toxicity further supports their use as herbicides (Hwang et al., 2005).

Cytotoxic Agents

Recent studies have focused on the synthesis of triazole-linked chromen-2-one derivatives as potent cytotoxic agents against various cancer cell lines. The integration of the triazole moiety into chromen-2-one frameworks has resulted in compounds with significant anticancer activities, highlighting the therapeutic potential of triazole derivatives in cancer treatment (Liu et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-phenyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O/c1-10(2)23-15-9-14(12(17)8-13(15)18)22-16(19-20-21-22)11-6-4-3-5-7-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHNTNOXZKGNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)

![3-(3-isopropoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2761328.png)